2-(Hydroxymethyl)-5-iodophenol

Description

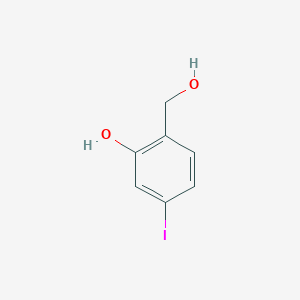

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-5-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUQDFDJCPQKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Hydroxymethyl)-5-iodophenol

Introduction: A Versatile Building Block in Modern Chemistry

2-(Hydroxymethyl)-5-iodophenol, also known by its synonym 2-hydroxy-5-iodobenzyl alcohol, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its trifunctional nature, featuring a phenolic hydroxyl group, a benzylic alcohol moiety, and a strategically positioned iodine atom, renders it a versatile synthon for the construction of complex molecular architectures. The interplay of these functional groups dictates its reactivity, solubility, and potential biological activity, making a thorough understanding of its physicochemical properties paramount for its effective application. This guide provides a comprehensive overview of the synthesis, structural elucidation, and key chemical characteristics of 2-(Hydroxymethyl)-5-iodophenol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structural Elucidation

The unequivocal identification of a chemical entity is the foundation of reproducible scientific research. This section details the structural and identifying information for 2-(Hydroxymethyl)-5-iodophenol.

Nomenclature and CAS Registry

-

Systematic IUPAC Name: 2-(Hydroxymethyl)-5-iodophenol

-

Synonym: 2-Hydroxy-5-iodobenzyl alcohol

-

CAS Number: While some databases may associate this structure with CAS No. 14056-07-6 under the name "2-(Hydroxymethyl)-4-iodophenol," the synonym "2-hydroxy-5-iodobenzyl alcohol" correctly describes the substitution pattern where the hydroxyl group is at position 1, the hydroxymethyl at position 2, and the iodo group at position 5.[1] For clarity and precision, referencing the IUPAC name and structure is recommended. Another isomer, 5-(Hydroxymethyl)-2-iodophenol, is assigned CAS No. 773869-57-1.[2][3]

Molecular Structure and Key Features

The molecular structure of 2-(Hydroxymethyl)-5-iodophenol is presented below.

Caption: 2D structure of 2-(Hydroxymethyl)-5-iodophenol.

Key structural features include:

-

A benzene ring providing a rigid scaffold.

-

A phenolic hydroxyl (-OH) group, which is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution.[4][5][6]

-

A hydroxymethyl (-CH₂OH) group ortho to the phenolic hydroxyl group.

-

An iodine (-I) atom at the para position relative to the hydroxymethyl group and meta to the hydroxyl group. The C-I bond is the most reactive site for cross-coupling reactions.

Synthesis and Manufacturing

The most common and efficient synthesis of 2-(Hydroxymethyl)-5-iodophenol is achieved through the regioselective hydroxymethylation of 4-iodophenol, a classic example of the Lederer-Manasse reaction.[7][8][9]

The Lederer-Manasse Reaction: Mechanistic Insight

The Lederer-Manasse reaction involves the ortho- and para-hydroxymethylation of phenols using formaldehyde in the presence of an acid or base catalyst.[7][8][9] In the case of 4-iodophenol, the para position is blocked by the iodine atom, thus directing the electrophilic attack of formaldehyde to the ortho position.

The reaction proceeds via an electrophilic aromatic substitution mechanism.[4][5][6] Under basic conditions, the phenol is deprotonated to the more nucleophilic phenoxide ion. Formaldehyde, a weak electrophile, then attacks the electron-rich ortho position of the phenoxide. Subsequent workup re-protonates the phenoxide to yield the final product.

Caption: Simplified workflow of the Lederer-Manasse synthesis.

Detailed Experimental Protocol

This protocol is adapted for a 10g scale synthesis of 2-(Hydroxymethyl)-5-iodophenol.

Materials:

-

4-Iodophenol (10.0 g, 45.4 mmol)

-

10% aqueous Sodium Hydroxide (NaOH) solution (40 mL)

-

Formaldehyde (37% aqueous solution, 4.5 g, 55 mmol)

-

2M Hydrochloric Acid (HCl)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Hexane

Procedure:

-

Reagent Setup: In a suitable reaction vessel, dissolve 4-iodophenol in 10% aqueous NaOH. The solution should be clear and may have a slight yellow hue.

-

Addition of Formaldehyde: Cool the solution to 5°C using an ice bath. Slowly add the formaldehyde solution dropwise over a period of 20 minutes, ensuring the temperature remains low.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of Hexane/Ethyl Acetate (7:3). The product will appear as a more polar spot (lower Rf value) than the starting material.

-

Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully acidify the solution with 2M HCl to a pH of approximately 4. A precipitate of the product should form.

-

Isolation and Purification:

-

Filter the precipitate and wash with cold water.

-

Alternatively, extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

-

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-(Hydroxymethyl)-5-iodophenol is essential for its application in various fields.

General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇IO₂ | [1] |

| Molecular Weight | 250.03 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [10] |

| Melting Point | Data not consistently available; however, related iodinated phenols have melting points in the range of 40-100°C. | |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, and Dichloromethane. Limited solubility in water. | [1] |

Acidity (pKa)

The pKa of the phenolic hydroxyl group is a critical parameter influencing the compound's ionization state at different pH values. The electron-withdrawing nature of the iodine atom is expected to increase the acidity of the phenolic proton compared to phenol itself (pKa ≈ 10).

Expected pKa: The pKa of 2-(Hydroxymethyl)-5-iodophenol is anticipated to be lower than that of phenol due to the inductive effect of the iodine atom. A precise experimental value is not readily available in the literature, but it is expected to be in the range of 8-9.

Experimental Protocol for pKa Determination (Spectrophotometric Method): [11][12] This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the phenol.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

-

Sample Preparation: Prepare a stock solution of 2-(Hydroxymethyl)-5-iodophenol in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

-

Spectral Measurement: For each buffer solution, add a small, constant volume of the stock solution and record the UV-Vis spectrum.

-

Data Analysis: Plot the absorbance at a wavelength where the difference between the protonated and deprotonated forms is maximal against the pH. The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve.

Lipophilicity (logP and logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a molecule's pharmacokinetic properties, such as absorption and distribution.

Predicted logP: Computational models predict a logP value of approximately 1.3 for this compound, indicating moderate lipophilicity.[1]

Experimental Protocol for logD₇.₄ Determination (Shake-Flask Method): [13][14] This classic method measures the distribution of the compound between n-octanol and a buffered aqueous phase at physiological pH (7.4).

-

Solvent Saturation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa.

-

Partitioning: Dissolve a known amount of 2-(Hydroxymethyl)-5-iodophenol in the pre-saturated n-octanol. Add an equal volume of pre-saturated PBS (pH 7.4).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of 2-(Hydroxymethyl)-5-iodophenol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Expected Chemical Shifts (in CDCl₃):

-

Aromatic Protons (3H): Three signals are expected in the aromatic region (δ 6.5-8.0 ppm). The protons on the iodinated ring will exhibit splitting patterns dependent on their coupling with each other.

-

Hydroxymethyl Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm.

-

Phenolic Hydroxyl Proton (-OH, 1H): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 5.0-8.0 ppm.

-

Alcoholic Hydroxyl Proton (-CH₂OH, 1H): A broad singlet or a triplet (if coupled to the methylene protons), also with a variable chemical shift.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the iodine atom (C-I) will appear at a characteristically upfield position (around δ 80-90 ppm) due to the heavy atom effect. The carbons attached to the hydroxyl and hydroxymethyl groups will be downfield.

-

Hydroxymethyl Carbon (-CH₂OH, 1C): A signal is expected in the region of δ 60-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

O-H Stretch (Phenolic and Alcoholic): A broad and strong band in the region of 3200-3600 cm⁻¹.[15]

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.[16]

-

C-H Stretch (Aliphatic): Medium bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.[15]

-

C-O Stretch (Phenolic and Alcoholic): Strong bands in the 1000-1250 cm⁻¹ region.[16]

Experimental Protocol for IR Spectrum Acquisition (ATR-FTIR): [17]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 250) should be observed.

-

Key Fragments:

-

Loss of iodine ([M-I]⁺) at m/z 123.

-

Loss of the hydroxymethyl group ([M-CH₂OH]⁺) at m/z 219.

-

Fragments characteristic of the iodophenol moiety.

-

Safety, Handling, and Storage

Proper safety precautions are crucial when working with 2-(Hydroxymethyl)-5-iodophenol.

Hazard Identification

Based on data for similar iodinated phenols, the following hazards are anticipated:[2][18][19][20][21]

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

The C-I bond can be light-sensitive, so storage in an amber vial is recommended.[1]

-

Store away from strong oxidizing agents and strong bases.[1]

Applications and Future Directions

The unique structural features of 2-(Hydroxymethyl)-5-iodophenol make it a valuable intermediate in several areas:

-

Medicinal Chemistry: The iodinated phenyl ring is a common motif in thyroid hormone analogs and other biologically active molecules. The iodine atom can also be replaced in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex structures.

-

Radiopharmaceutical Development: The iodine atom can be replaced with a radioactive isotope of iodine for use in diagnostic imaging or radiotherapy.

-

Materials Science: The phenolic and alcoholic hydroxyl groups can be used in polymerization reactions to create novel polymers with specific properties.

Future research may focus on expanding the synthetic utility of this compound, exploring its biological activities, and developing new materials derived from it.

Conclusion

2-(Hydroxymethyl)-5-iodophenol is a multifunctional aromatic compound with a rich and versatile chemistry. A thorough understanding of its physicochemical properties, as detailed in this guide, is fundamental for its successful application in research and development. The protocols and data presented herein provide a solid foundation for scientists and researchers to safely and effectively utilize this valuable chemical building block.

References

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

-

Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]

-

Filo. (2025, October 30). Lederrer mansse reaction mechanism steps detail. Retrieved from [Link]

-

Britannica. (n.d.). Electrophilic aromatic substitution. In Britannica. Retrieved from [Link]

-

Maxbrain Chemistry. (n.d.). Lederer-Manasse Reaction and Mechanism. Retrieved from [Link]

-

Brainly.in. (2018, July 20). Give a detailed account of the Lederer-Manasse Reaction. Retrieved from [Link]

-

NEET coaching. (n.d.). which of the following products is formed in Lederer-Manasse reaction ?. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Electrophilic Substitution of the Phenol Aromatic Ring. Retrieved from [Link]

-

da Silva, T. M., et al. (2005). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 16(5), 1014-1019. Retrieved from [Link]

-

Aktaş, A. H., Şanlı, N., & Pekcan, G. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 52(3), 213-217. Retrieved from [Link]

-

ResearchGate. (2019, March). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H₂O, predicted) (NP0327563). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H₂O, predicted) (NP0243451). Retrieved from [Link]

-

Liptak, M. D., & Shields, G. C. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8629. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Hydroxymethyl)-4-iodophenol. Retrieved from [Link]

-

Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2005). Absolute pKa determinations for substituted phenols. The Journal of Physical Chemistry A, 109(51), 11313-11324. Retrieved from [Link]

-

Jeannerat, D., et al. (2018). Dereplication of plant phenolics using a mass-spectrometry database independent method. Phytochemical Analysis, 29(6), 579-588. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Progress in the Chemistry of Organic Natural Products, 104, 1-118. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Bhal, S. K., et al. (2007). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Journal of Pharmaceutical Sciences, 96(12), 3255-3266. Retrieved from [Link]

-

GNPS. (2018, October 9). GNPS Library Spectrum CCMSLIB00004704384. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-iodo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2024, July 24). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media. Retrieved from [Link]

-

ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

Juniper Publishers. (2018, February 21). Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Retrieved from [Link]

-

MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

-

Springer. (2016, April 21). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Retrieved from [Link]

-

LITFL. (2024, January 12). Toxicology Mnemonic Challenge. Retrieved from [Link]

-

Reva, I., et al. (2014). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A, 118(1), 110-120. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 9). 9.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). The Lederer–Manasse reaction (adapted from[6][22]). Retrieved from [Link]

Sources

- 1. 2-(Hydroxymethyl)-4-iodophenol | CAS 14056-07-6 [benchchem.com]

- 2. 5-(Hydroxymethyl)-2-iodophenol | 773869-57-1 [sigmaaldrich.com]

- 3. 773869-57-1|5-(Hydroxymethyl)-2-iodophenol|BLD Pharm [bldpharm.com]

- 4. byjus.com [byjus.com]

- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 6. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]

- 7. Lederer-Manasse Reaction and Mechanism [maxbrainchemistry.com]

- 8. brainly.in [brainly.in]

- 9. allen.in [allen.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scielo.br [scielo.br]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Iodinated Phenolic Compounds

This guide provides a comprehensive technical overview of the biological activities of iodinated phenolic compounds, designed for researchers, scientists, and professionals in drug development. It delves into the core mechanisms of action, synthesis, structure-activity relationships, and key experimental protocols, offering a foundational understanding for harnessing the therapeutic potential of this versatile class of molecules.

Introduction: The Significance of Iodinated Phenolic Compounds

Iodinated phenolic compounds are a class of aromatic molecules characterized by one or more iodine atoms attached to a phenol ring structure. These compounds are found in nature, notably as the thyroid hormones L-thyroxine (T4) and 3,5,3'-triiodothyronine (T3), which are crucial for regulating metabolism, growth, and development in vertebrates.[1] Beyond their physiological roles, both naturally occurring and synthetic iodinated phenols exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects. Their unique chemical properties, conferred by the large and lipophilic iodine atom, make them valuable scaffolds in medicinal chemistry and drug discovery.

The introduction of iodine to a phenolic ring can dramatically alter its electronic and steric properties, leading to enhanced biological efficacy and novel mechanisms of action compared to their non-iodinated parent compounds. This guide will explore these multifaceted activities in detail.

Mechanisms of Biological Activity

The diverse biological effects of iodinated phenolic compounds stem from several distinct, and sometimes overlapping, mechanisms of action.

Thyroid Hormone Mimicry and Endocrine Disruption

The structural similarity of many iodinated phenols to thyroid hormones allows them to interact with the thyroid hormone system. This can lead to both therapeutic applications and potential endocrine-disrupting effects.

-

Deiodinase Enzyme Interactions : Thyroid hormone homeostasis is maintained by a family of selenoenzymes called deiodinases (DIOs), which are responsible for the activation and inactivation of thyroid hormones by regioselective deiodination.[2][3] Synthetic iodinated compounds can act as substrates or inhibitors for these enzymes. For instance, some organoselenium compounds have been developed as functional mimics of iodothyronine deiodinase, efficiently catalyzing the inner-ring deiodination of thyroxine.[4] Understanding these interactions is critical for designing drugs that can modulate thyroid hormone levels in diseases like hyperthyroidism or hypothyroidism.[5]

Antimicrobial Activity

Iodine itself is a well-known broad-spectrum antimicrobial agent.[6] When incorporated into a phenolic structure, this activity can be retained or enhanced, often with improved stability and reduced toxicity.

-

Mechanism of Action : The antimicrobial action of iodine involves its ability to penetrate microbial cell walls and act as a protoplasmic poison.[7] Inside the cell, it functions as a potent oxidizing agent, targeting sulfhydryl groups in essential amino acids like cysteine and methionine, as well as phenolic groups in tyrosine.[7][8] This disrupts the electron transport chain, cellular metabolism, and destabilizes membranes by affecting nucleic acids and fatty acids.[7]

-

Examples and Applications : Iodinated phenolic compounds like iodovanillin have demonstrated significant growth inhibitory effects against various fungal species.[6] Iodinated polystyrene derivatives have also been shown to possess strong antimicrobial activity against both bacteria and fungi without releasing active iodine, making them suitable for applications in medical devices.[9] The development of iodophors, which are complexes of iodine with solubilizing agents, allows for a controlled release of iodine, enhancing its stability and antimicrobial efficacy.[7][10]

Anticancer Activity

A growing body of evidence suggests that various phenolic compounds and their derivatives possess anticancer properties.[11][12] Iodination can be a key modification to enhance this activity.

-

Mechanisms of Action : Phenolic compounds can induce anticancer effects through multiple pathways, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[12] They can act on molecular targets by reducing the expression of transcription factors that regulate cytoprotective genes and suppressing signaling pathways involved in cell proliferation.[12] Marine-derived phenolic compounds, for instance, have been shown to inhibit cancer cell proliferation and migration at very low concentrations.[11] While the specific contribution of iodine to these mechanisms is an active area of research, it is hypothesized that it enhances the lipophilicity of the molecule, facilitating cell membrane penetration and interaction with intracellular targets.

Synthesis and Structure-Activity Relationships (SAR)

The biological activity of iodinated phenolic compounds is highly dependent on the number and position of iodine atoms on the phenolic ring. Understanding the methods of synthesis and the resulting SAR is crucial for designing potent and selective molecules.

Synthesis of Iodinated Phenolic Compounds

Several methods exist for the iodination of phenols, ranging from classical chemical methods to more modern, greener enzymatic approaches.

-

Chemical Iodination : Traditional methods often involve the use of molecular iodine (I₂) in the presence of an oxidizing agent.[13][14] For example, a common laboratory-scale synthesis uses iodine and hydrogen peroxide in water, which is considered a more environmentally friendly approach.[13][15] The reaction proceeds via an electrophilic substitution mechanism.[16] The pH of the reaction medium can significantly influence the rate and outcome of the iodination, with the phenolate ion being more reactive than the undissociated phenol.[17]

-

Enzymatic Iodination : Biocatalytic methods offer a "green chemistry" alternative to conventional synthesis.[18] Enzymes like laccase and peroxidase can catalyze the iodination of phenols under mild conditions (ambient temperature and pressure in aqueous solutions) using non-reactive iodide salts.[18][19][20] These enzymatic methods can offer higher selectivity and reduce the generation of hazardous waste.[21]

Structure-Activity Relationships (SAR)

The position and degree of iodination are critical determinants of biological activity.

-

Antimicrobial Activity : The antimicrobial potency can be influenced by the substitution pattern. For example, studies on halogenated acetamidomethyl-styrene polymers found that a 2-iodoacetamidomethylstyrene polymer had the greatest antimicrobial activity.[9]

-

Thyroid Hormone Mimicry : The regioselectivity of deiodinase mimics is highly dependent on their structure. Naphthalene-based compounds with two selenol groups are particularly efficient at inner-ring deiodination of thyroxine.[4] The introduction of other functional groups in proximity to the iodine atoms can further modulate this activity.[4]

-

General Trends : The addition of iodine generally increases the lipophilicity of the phenolic compound. This can enhance its ability to cross cell membranes and interact with intracellular targets. However, it can also affect solubility and other pharmacokinetic properties. The electronic effects of the iodine substituent can also influence the acidity of the phenolic hydroxyl group and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions.

Key Experimental Protocols

To aid researchers in this field, this section provides detailed methodologies for the synthesis and biological evaluation of iodinated phenolic compounds.

Protocol 1: Synthesis of 2-Iodophenol

This protocol describes a straightforward chemical synthesis of a simple iodinated phenol using readily available reagents.

Materials:

-

Phenol

-

Molecular Iodine (I₂)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized Water

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve phenol in deionized water in a round-bottom flask with magnetic stirring.

-

Add molecular iodine to the solution.

-

Slowly add 30% hydrogen peroxide dropwise to the reaction mixture at room temperature. The H₂O₂ acts as the oxidizing agent to generate the electrophilic iodine species.[13]

-

Allow the reaction to stir for 24 hours at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

-

Extract the product into dichloromethane using a separatory funnel.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-iodophenol.

Protocol 2: Assay for Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol outlines the determination of the MIC of an iodinated phenolic compound against a bacterial strain using the broth microdilution method.

Materials:

-

Iodinated phenolic compound

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the iodinated phenolic compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Add the diluted bacterial suspension to each well containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a spectrophotometer.

Protocol 3: Cell Viability Assay (MTT Assay) to Assess Anticancer Effects

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of an iodinated phenolic compound against a cancer cell line.

Materials:

-

Iodinated phenolic compound

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of the iodinated phenolic compound in the complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined from the dose-response curve.

Visualizations

Experimental Workflow for Synthesis and Antimicrobial Testing

Caption: Simplified intrinsic pathway of apoptosis induced by iodinated phenolic compounds.

Applications and Future Perspectives

Iodinated phenolic compounds hold significant promise in various fields, particularly in medicine and materials science.

-

Drug Development : Their diverse biological activities make them attractive candidates for the development of new antimicrobial, anticancer, and anti-inflammatory agents. Further research into their mechanisms of action and SAR will be crucial for designing more potent and selective drugs with favorable safety profiles. The potential to modulate thyroid hormone metabolism also presents opportunities for treating thyroid-related disorders. [1]* Biomaterials : The antimicrobial properties of iodinated phenols can be exploited in the development of self-disinfecting surfaces and coatings for medical devices, food packaging, and water purification systems. [9]* Synthetic Chemistry : Iodinated aromatics are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecules. [21] Future research should focus on:

-

Elucidating the detailed molecular mechanisms underlying the various biological activities of these compounds.

-

Expanding the chemical space through the synthesis of novel derivatives with improved efficacy and reduced toxicity.

-

Conducting in vivo studies to validate the therapeutic potential of promising candidates identified in vitro.

-

Developing more sustainable and efficient synthetic methods, including biocatalytic approaches. [18] The continued exploration of iodinated phenolic compounds is poised to yield exciting new discoveries and applications that will benefit human health and technology.

References

-

Ihssen, J., Schubert, M., Thöny-Meyer, L., & Richter, M. (2014). Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. PLOS ONE. [Link]

-

Ihssen, J., Schubert, M., Thöny-Meyer, L., & Richter, M. (2014). Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. PLOS ONE. [Link]

- Process for the iodination of phenolic derivatives. (n.d.).

-

Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]

-

Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774. [Link]

-

Bhabak, K. P., & Mugesh, G. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 26(11), 3183. [Link]

-

Biomimetic Deiodination of Thyroid Hormones and Iodothyronamines – A Structure-Activity Relationship Study. (2016). ResearchGate. [Link]

-

Ihssen, J., Schubert, M., Thöny-Meyer, L., & Richter, M. (2014). Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. PLOS ONE. [Link]

-

Important iodinated phenolic compounds. (n.d.). ResearchGate. [Link]

-

Effect of Halogen Substitution on the Regioselective Deiodination of Thyroid Hormone Analogues by Deiodinase Mimics. (2018). ResearchGate. [Link]

-

The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. (2017). etd@IISc. [Link]

-

Kumar, S., Bhabak, K. P., & Mugesh, G. (2011). Deiodination of Thyroid Hormones by Iodothyronine Deiodinase Mimics: Does an Increase in the Reactivity Alter the Regioselectivity? Journal of the American Chemical Society, 133(25), 9993–10004. [Link]

-

Lucka, B., Sokołowski, A., & Eckstein, Z. (1975). Some structure-activity relationships of iodophorous iodine complex compounds. Part I. Chemistry. Przemysl Chemiczny, 54(5), 282-284. [Link]

-

Palacios-Villalobos, A., Olivares-Sáenz, E., Rodríguez-Rodríguez, J. C., Medina-Niño, G., & Alonso-Ramírez, C. (2022). Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. Revista Chapingo Serie Horticultura, 28(3), 143-156. [Link]

-

Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774. [Link]

-

Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54. (2020). PMC. [Link]

-

Iodination of p‐substituted phenols using KI as iodine source and O2 as oxidant. (n.d.). Wiley Online Library. [Link]

-

Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. (2019). Molecules. [Link]

-

In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase. (2021). PMC. [Link]

-

A New Rapid and Specific Iodination Reagent for Phenolic Compounds. (2023). MDPI. [Link]

-

The Role of Iodine as an Antimicrobial Element. (2026). NICHEM Solutions. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers. [Link]

-

Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. (2022). Chemia. [Link]

-

Tsuchiya, H., & Akiba, M. (1998). Antimicrobial activities of iodinated polystyrene derivatives. Journal of Applied Polymer Science, 68(11), 1791-1797. [Link]

-

The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. (2025). MDPI. [Link]

-

Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. (2025). ResearchGate. [Link]

-

S. S. Israel, J. D. S. (1936). The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society, 58(10), 2027-2028. [Link]

-

Gomes, C. A., da Cruz, T. G., Andrade, J. L., Milhazes, N., Borges, F., & Marques, M. P. M. (2003). Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. Journal of Medicinal Chemistry, 46(25), 5395–5401. [Link]

-

Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. (2018). PMC. [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2022). PMC. [Link]

-

Antimicrobial Activity of Disinfectants and Comparative Study with Phenol. (2018). ResearchGate. [Link]

-

Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. (n.d.). Wiley Online Library. [Link]

-

Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (2022). PMC. [Link]

-

Food Phenolic Compounds: Main Classes, Sources and Their Antioxidant Power. (2013). IntechOpen. [Link]

-

Jiang, J., Gao, Y., Pang, S., Lu, J., Zhou, Y., & Wang, Q. (2018). Effect of iodide on transformation of phenolic compounds by nonradical activation of peroxydisulfate in the presence of carbon nanotube: Kinetics, impacting factors, and formation of iodinated aromatic products. Chemosphere, 208, 992-999. [Link]

-

Iodination of phenols in water using easy to handle amine-iodine complexes. (2009). R Discovery. [Link]

-

Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. (2015). ResearchGate. [Link]

-

Shahidi, F., & Ambigaipalan, P. (2015). Phenolic compounds from new natural sources—plant genotype and ontogenetic variation. Journal of Agricultural and Food Chemistry, 63(28), 6367–6400. [Link]

-

Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. (2022). ResearchGate. [Link]

-

Phenolic Compounds in Food: Characterization and Health Benefits. (2022). PMC. [Link]

-

Phenolic Compounds from New Natural Sources—Plant Genotype and Ontogenetic Variation. (2023). MDPI. [Link]

Sources

- 1. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics [etd.iisc.ac.in]

- 6. Laccase catalyzed synthesis of iodinated phenolic compounds with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nichem.solutions [nichem.solutions]

- 8. The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms | MDPI [mdpi.com]

- 9. Antimicrobial activities of iodinated polystyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 15. semanticscholar.org [semanticscholar.org]

- 16. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 17. DSpace [kb.osu.edu]

- 18. Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity | PLOS One [journals.plos.org]

- 19. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 20. Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Natural occurrence of iodinated hydroxymethylphenols

An In-depth Technical Guide to the Natural Occurrence of Iodinated Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naturally occurring iodinated phenolic compounds, while less common than their brominated counterparts, represent a class of marine-derived metabolites with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of these rare marine natural products. We delve into the enzymatic processes governing their formation, detail robust methodologies for their extraction and characterization, and discuss their potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers seeking to explore this promising frontier of marine biotechnology.

Introduction: The Enigmatic World of Iodinated Marine Phenols

The marine environment is a vast reservoir of chemical diversity, yielding a plethora of secondary metabolites with unique structural features and potent biological activities.[1][2] Among these, halogenated phenols, particularly those from marine algae, have garnered significant attention for their therapeutic promise.[3][4] While brominated phenols are extensively studied, their iodinated analogs remain a more enigmatic and less explored class of compounds.[5][6]

Iodine, though less abundant in seawater than bromine, is a crucial element for many marine organisms, particularly algae, where it plays a role in antioxidant defense.[1][7] This biological necessity has led to the evolution of pathways for the biosynthesis of various organoiodine compounds, including iodinated phenols. These compounds are often derivatives of tyrosine or other phenolic precursors and can be found in various marine organisms, including algae and ascidians.[5][8] The incorporation of an iodine atom into a phenolic scaffold can significantly alter the molecule's electronic and lipophilic properties, often leading to enhanced biological activity. This guide will illuminate the current state of knowledge regarding these fascinating molecules and provide a practical framework for their investigation.

Natural Sources and Biosynthesis

Diverse Marine Origins

Iodinated phenolic compounds have been isolated from a range of marine organisms, with marine algae and certain invertebrates being the primary sources.

-

Marine Algae: Brown algae (Phaeophyta) are known to accumulate iodine, and while much of it exists as inorganic iodide, a portion is incorporated into organic molecules, including polyphenols.[6][8] Red algae (Rhodophyta), particularly species of the genus Laurencia, are renowned for their production of halogenated secondary metabolites, including iodinated sesquiterpenes.[9]

-

Marine Invertebrates: Ascidians (sea squirts) have also been identified as a source of iodinated tyrosine derivatives. For instance, several iodinated alkaloids have been isolated from Aplidium sp.[5]

-

Microorganisms: Marine-derived microorganisms are an emerging source of novel bioactive compounds, and some have been found to produce iodinated metabolites, such as 3,6-diiodocarbazole.[9]

The Haloperoxidase-Mediated Biosynthetic Pathway

The biosynthesis of halogenated phenols in marine organisms is primarily catalyzed by a class of enzymes known as haloperoxidases , particularly vanadium haloperoxidases (VHPOs). These enzymes utilize hydrogen peroxide to oxidize a halide ion (in this case, iodide, I⁻) to a reactive electrophilic halogenating species.[1][10] This reactive intermediate then attacks an electron-rich aromatic ring, such as a phenol or a tyrosine residue, to form a carbon-halogen bond.

The general mechanism for the enzymatic iodination of a phenolic substrate can be summarized as follows:

-

Oxidation of Iodide: The haloperoxidase enzyme, in the presence of hydrogen peroxide, oxidizes iodide (I⁻) to a reactive iodine species, often considered to be hypoiodous acid (HOI) or an enzyme-bound hypoiodite.

-

Electrophilic Aromatic Substitution: The electron-rich phenolic ring of a precursor molecule, such as tyrosine or a simple phenol, acts as a nucleophile, attacking the electrophilic iodine species. This results in the substitution of a hydrogen atom on the aromatic ring with an iodine atom.

-

Further Modification: The initially iodinated phenol can undergo further enzymatic modifications, such as glycosylation, methylation, or polymerization, to yield the final natural product.

Below is a diagram illustrating the proposed biosynthetic pathway for the formation of an iodinated phenol.

Caption: Biosynthesis of Iodinated Phenols via Haloperoxidase.

Methodologies for Extraction, Isolation, and Characterization

The successful study of iodinated hydroxymethylphenols hinges on effective extraction and purification strategies. Given their phenolic nature, these compounds can be extracted using a variety of solvent systems, with the choice of solvent depending on the polarity of the target molecules.

Extraction of Phenolic Compounds from Marine Algae

The following is a generalized protocol for the extraction of phenolic compounds from marine algal biomass. It is crucial to note that optimization of this protocol may be necessary depending on the specific algal species and the target compounds.

Step-by-Step Experimental Protocol:

-

Sample Preparation:

-

Collect fresh algal biomass and clean it of any epiphytes and debris.

-

Freeze-dry the cleaned biomass to remove water and facilitate grinding.

-

Grind the dried algae into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered algae in a solvent or a mixture of solvents. Common choices include methanol, ethanol, acetone, or aqueous mixtures of these solvents.[11] A common starting point is an 80:20 methanol:water mixture.

-

Perform the extraction at room temperature with constant stirring for several hours. For exhaustive extraction, this process can be repeated multiple times.

-

Alternatively, advanced extraction techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or supercritical fluid extraction (SFE) can be employed to improve efficiency and reduce solvent consumption.[11][12]

-

-

Solvent Partitioning:

-

Filter the crude extract to remove solid algal material.

-

Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Perform liquid-liquid partitioning of the crude extract using a series of solvents with increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and butanol) to fractionate the extract based on the polarity of its constituents. Phenolic compounds are typically enriched in the ethyl acetate and butanol fractions.

-

-

Chromatographic Purification:

-

Subject the enriched fractions to chromatographic separation.

-

Column Chromatography: Use silica gel or Sephadex LH-20 for initial separation based on polarity and size, respectively.

-

High-Performance Liquid Chromatography (HPLC): Employ reversed-phase (e.g., C18) or normal-phase HPLC for final purification of the target iodinated compounds. A gradient elution system is often necessary to resolve complex mixtures.

-

Structural Characterization

The unambiguous identification of novel iodinated hydroxymethylphenols requires a combination of spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. The characteristic isotopic pattern of iodine can also be observed.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of a phenolic chromophore.

-

Infrared (IR) Spectroscopy: Helps in identifying functional groups such as hydroxyl (-OH) and aromatic rings.

Known Biological Activities and Therapeutic Potential

While research specifically on iodinated hydroxymethylphenols is limited, the broader class of halogenated marine phenols exhibits a wide range of significant biological activities.[3][9][13] It is plausible that iodinated analogs share or even surpass the activities of their more studied brominated counterparts.

| Biological Activity | Potential Therapeutic Application | Key Mechanistic Insights (where known) |

| Antioxidant | Neurodegenerative diseases, cardiovascular diseases, anti-aging | The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals. The presence and position of the iodine atom can modulate this activity.[14] |

| Antimicrobial | Development of new antibiotics to combat resistant bacteria | Disruption of bacterial cell membranes, inhibition of key microbial enzymes. |

| Anticancer | Oncology | Induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects have been observed for related bromophenols.[15][16] |

| Anti-inflammatory | Inflammatory disorders | Inhibition of pro-inflammatory enzymes and signaling pathways. |

The potential for drug development from these compounds is significant.[1][17][18] The unique chemical space occupied by marine-derived natural products offers opportunities for the discovery of novel pharmacophores.

Below is a conceptual diagram illustrating a potential mechanism of action for an iodinated phenol as an antioxidant, a commonly attributed activity for this class of compounds.

Caption: Antioxidant Mechanism of an Iodinated Phenol.

Future Directions and Conclusion

The study of naturally occurring iodinated hydroxymethylphenols is a nascent field with immense potential. While the current body of literature is sparse compared to that of brominated phenols, the available evidence suggests that these compounds are likely to possess significant and unique biological activities. Future research should focus on:

-

Targeted Isolation: Employing modern analytical techniques to screen a wider diversity of marine organisms, particularly those known to accumulate iodine, for the presence of these compounds.

-

Biosynthetic Studies: Elucidating the specific enzymes and genetic pathways responsible for the iodination of phenolic precursors in different marine organisms.

-

Pharmacological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the therapeutic potential of any newly discovered iodinated phenols.

-

Synthetic Chemistry: Developing synthetic routes to these molecules to enable structure-activity relationship (SAR) studies and provide a sustainable supply for further research.

References

-

Barrow, C. D., & Shah, R. (2022). Marine-Derived Phenolic Compounds. Encyclopedia. [Link]

-

Carballo-Méndez, F., et al. (2021). Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. Acta Botánica Mexicana. [Link]

-

Gribble, G. W. (2010). Biogenic Iodine and Iodine-Containing Metabolites. In The Handbook of Environmental Chemistry. [Link]

-

Hou, X., & Yan, X. (2000). Chemical species of iodine in some seaweeds. Journal of Radioanalytical and Nuclear Chemistry. [Link]

-

Peng, J., et al. (2005). THE MARINE BROMOTYROSINE DERIVATIVES. Alkaloids: Chemistry and Biology. [Link]

-

Pérez, M. J., et al. (2020). Bioactive Properties of Marine Phenolics. Marine Drugs. [Link]

-

Getachew, A. T., et al. (2020). Emerging Technologies for the Extraction of Marine Phenolics: Opportunities and Challenges. Marine Drugs. [Link]

-

López-García, G., et al. (2019). Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health. Molecules. [Link]

-

Gallardo-Garrido, S., & Olivero-Verbel, J. (2019). Characterization of Iodine-Related Molecular Processes in the Marine Microalga Tisochrysis lutea (Haptophyta). Frontiers in Marine Science. [Link]

-

Culioli, G., et al. (2020). Bioactive Properties of Marine Phenolics. Marine Drugs. [Link]

-

Rodrigues, D., et al. (2021). Environmental Impact on Seaweed Phenolic Production and Activity: An Important Step for Compound Exploitation. Marine Drugs. [Link]

-

Getachew, A. T., et al. (2020). Emerging Technologies for the Extraction of Marine Phenolics: Opportunities and Challenges. PubMed. [Link]

-

Shikov, A. N., et al. (2020). Biologically active compounds from marine organisms in the strategies for combating coronaviruses. Marine Drugs. [Link]

-

Antunes, E. M., et al. (2018). Antimicrobial Activity of the Secondary Metabolites Isolated from a South African Red Seaweed, Laurencia corymbosa. Marine Drugs. [Link]

-

Bernini, R., et al. (2011). Convenient Synthesis of Hydroxytyrosol and Its Lipophilic Derivatives from Tyrosol or Homovanillyl Alcohol. ResearchGate. [Link]

-

Qiu, Y., et al. (2024). New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. Environmental Science: Water Research & Technology. [Link]

-

Cabrita, M. T., et al. (2010). Halogenated Compounds from Marine Algae. Marine Drugs. [Link]

-

Zaletap-Pinet, D., et al. (2014). Cytotoxic compounds from Laurencia pacifica. Chemistry Central Journal. [Link]

-

Okino, T., et al. (2017). New Marine Antifouling Compounds from the Red Alga Laurencia sp. Marine Drugs. [Link]

-

Fernández-Cachón, M. L., et al. (2021). Olive Tree Derivatives and Hydroxytyrosol: Their Potential Effects on Human Health and Its Use as Functional Ingredient in Meat. Foods. [Link]

-

Bouhlel, I., et al. (2024). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Marine Drugs. [Link]

-

El-Hawary, S. S., et al. (2022). Comparative metabolomics study on the secondary metabolites of the red alga, Corallina officinalis and its associated endosymbiotic fungi. RSC Advances. [Link]

-

Dhayanithi, N. B., et al. (2012). Biomedical Compounds from Marine organisms. Journal of Pharmacy Research. [Link]

-

Morrison, M., & Schonbaum, G. R. (1976). Studies on the Mechanism of the Iodination of Tyrosine by Lactoperoxidase. Journal of Biological Chemistry. [Link]

-

Sangregorio, D., et al. (2021). Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters. Catalysts. [Link]

-

Kim, S.-K. (2010). Anti-photoaging and Photoprotective Compounds Derived from Marine Organisms. Marine Drugs. [Link]

-

Abe, I. (2018). Enzyme catalysis for algal secondary metabolites : Studies on halogenated compounds from Laurencia spp. and cyanobacterial. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

-

Esposto, S., et al. (2021). Hydroxytyrosol and Derivatives: Isolation, Synthesis, and Biological Properties. Antioxidants. [Link]

-

Kılıç, M., et al. (2023). HPLC-UV analysis of phenolic compounds and biological activities of Padina pavonica and Zanardinia typus marine macroalgae speci. Turkish Journal of Chemistry. [Link]

-

Al-Haidari, R. A., et al. (2023). Natural Products from Red Algal Genus Laurencia as Potential Inhibitors of RdRp and nsp15 Enzymes of SARS-CoV-2: An In Silico Perspective. Marine Drugs. [Link]

-

El-Shenody, R. A., et al. (2018). Antimicrobial, Antioxidant, Anticancer Activity and Phytochemical Analysis of the Red Alga, Laurencia papillosa. Science Alert. [Link]

Sources

- 1. Frontiers | Characterization of Iodine-Related Molecular Processes in the Marine Microalga Tisochrysis lutea (Haptophyta) [frontiersin.org]

- 2. Biomedical Compounds from Marine organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Bioactive Properties of Marine Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Halogenated Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sargcoop.org [sargcoop.org]

- 9. researchgate.net [researchgate.net]

- 10. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 11. mdpi.com [mdpi.com]

- 12. Emerging Technologies for the Extraction of Marine Phenolics: Opportunities and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress [scielo.org.mx]

- 14. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparative metabolomics study on the secondary metabolites of the red alga, Corallina officinalis and its associated endosymbiotic fungi - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Biologically active compounds from marine organisms in the strategies for combating coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Heck Coupling of Iodinated Phenol Derivatives

Introduction: The Strategic Importance of C-C Bond Formation in Phenolic Scaffolds

The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This powerful transformation has profound implications in drug discovery and materials science, where the construction of complex molecular architectures is paramount. Iodinated phenol derivatives, in particular, are valuable building blocks due to the high reactivity of the carbon-iodine bond and the versatile functionality of the phenolic hydroxyl group. The direct use of unprotected phenols in such couplings is highly desirable as it circumvents additional protection-deprotection steps, aligning with the principles of atom and step economy.

This document provides a comprehensive guide to the Heck coupling protocol for iodinated phenol derivatives, offering insights into the reaction mechanism, a detailed experimental protocol, and a discussion of critical parameters. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this robust methodology for the synthesis of functionalized phenolic compounds.

The Catalytic Cycle: A Mechanistic Overview

The widely accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the iodinated phenol. This is often the rate-determining step, and the reactivity of the aryl halide follows the trend I > Br > Cl.[3]

-

Olefin Coordination and Insertion: The alkene substrate then coordinates to the resulting Pd(II) complex. Subsequently, the aryl group migrates to one of the olefinic carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.

-

Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the final substituted alkene product.

-

Reductive Elimination and Catalyst Regeneration: The resulting palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.[2]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Heck coupling of an iodinated phenol with an acrylate derivative. Optimization may be required for different substrates.

Materials and Reagents:

-

Iodinated phenol (e.g., 4-iodophenol)

-

Alkene (e.g., n-butyl acrylate)

-

Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

-

Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃) (optional, but often recommended)

-

Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))

-

Solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

-

Reaction monitoring tools (TLC, GC-MS, or LC-MS)

-

Purification supplies (Silica gel for column chromatography)

Procedure:

-

Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add the iodinated phenol (1.0 equiv), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and the ligand (e.g., 4 mol% P(o-tol)₃, if used).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., DMF, 5 mL per 1 mmol of iodinated phenol). Stir the mixture for a few minutes until the solids are dissolved.

-

Alkene and Base Addition: Add the alkene (1.5 equiv) followed by the base (e.g., 1.5 equiv Et₃N) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted phenol derivative.

Caption: A typical experimental workflow for the Heck coupling of iodinated phenols.

Critical Parameters and Optimization

The success of the Heck coupling reaction with iodinated phenol derivatives hinges on the careful selection and optimization of several key parameters.

| Parameter | Typical Reagents/Conditions | Rationale and Field-Proven Insights |

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[2] The choice of catalyst can influence reaction rates and yields. |

| Ligands | PPh₃, P(o-tol)₃, BINAP | Phosphine ligands stabilize the Pd(0) catalyst, preventing its precipitation as palladium black. The steric and electronic properties of the ligand can significantly impact reactivity and selectivity. For electron-rich phenols, bulky phosphine ligands can be beneficial. |

| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | The base is crucial for neutralizing the hydrogen iodide generated during the catalytic cycle, thus regenerating the Pd(0) catalyst.[1] The choice of base can affect the reaction rate and selectivity. For phenolic substrates, a non-nucleophilic organic base like triethylamine or an inorganic base like potassium carbonate is often employed to avoid side reactions with the hydroxyl group. |

| Solvent | DMF, DMAc, NMP, Acetonitrile | Polar aprotic solvents are generally preferred as they can dissolve the inorganic base and stabilize the charged intermediates in the catalytic cycle. The choice of solvent can also influence the reaction temperature. |

| Temperature | 80 - 140 °C | The reaction temperature is a critical parameter that needs to be optimized for each specific substrate combination. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or substrates. |

| Alkene Partner | Acrylates, Styrenes, etc. | Electron-deficient alkenes, such as acrylates, are generally more reactive in the Heck coupling.[1] The nature of the alkene will influence the regioselectivity of the addition. |

The Role of the Unprotected Hydroxyl Group:

A key consideration for this class of substrates is the presence of the free hydroxyl group. Fortunately, in many cases, the Heck coupling can be performed without protecting the phenol. The weakly acidic nature of the phenolic proton generally does not interfere with the catalytic cycle, especially when a suitable base is chosen. However, for certain sensitive substrates or under harsh reaction conditions, side reactions such as O-arylation could potentially occur. Careful monitoring of the reaction is therefore essential. In instances where the free hydroxyl group leads to complications, protection as a methyl or benzyl ether may be necessary, followed by a subsequent deprotection step. For ortho-iodophenols, the hydroxyl group can participate in the reaction, leading to a tandem Heck-lactonization to form coumarins.[4]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent. | Ensure an inert atmosphere to prevent catalyst oxidation. Screen different palladium sources, ligands, bases, and solvents. Increase the reaction temperature in increments. |

| Formation of Byproducts | Side reactions of the phenol, double arylation of the alkene, catalyst decomposition. | Optimize the stoichiometry of the alkene. Consider using a ligand to improve selectivity. Lower the reaction temperature. |

| Poor Reproducibility | Presence of oxygen or water, inconsistent reagent quality. | Use freshly distilled and degassed solvents. Ensure all reagents are of high purity. Maintain a strict inert atmosphere throughout the reaction. |

Conclusion

The Heck coupling of iodinated phenol derivatives is a robust and versatile method for the synthesis of a wide array of functionalized phenolic compounds. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can effectively utilize this powerful tool in their synthetic endeavors. The protocol and insights provided in these application notes serve as a valuable starting point for the successful implementation of this important transformation.

References

-

Fernandes, T. A., et al. (2010). Palladium-catalyzed tandem Heck-lactonization from o-iodophenols and enoates: synthesis of coumarins and the study of the mechanism by electrospray ionization mass spectrometry. The Journal of Organic Chemistry, 75(21), 7085–7091. [Link]

-

Fernandes, T. A., et al. (2010). Palladium-Catalyzed Tandem Heck-Lactonization from o-Iodophenols and Enoates: Synthesis of Coumarins and the Study of the Mechanism by Electrospray Ionization Mass Spectrometry. American Chemical Society. [Link]

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.

- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.

- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

- de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.

- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(1), 345-390.

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & biomolecular chemistry, 5(23), 3797-3805.

-

ResearchGate. (n.d.). Optimization of the Heck coupling Reaction between 2 and Iodophenol and Ethylacrylate catalyzed by Pd-MD (3) or Pd/Cu- BMDNP (4). [Link]

- Shibasaki, M., & Vogl, E. M. (1999). The Heck reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.

- Diez-Gonzalez, S., & Nolan, S. P. (2008). N-heterocyclic carbenes in late transition metal catalysis. Coordination Chemistry Reviews, 252(10-11), 1179-1208.

-

Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References. [Link]

-

PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]

-

ResearchGate. (n.d.). Ligand and base-free Heck reaction with heteroaryl halides. [Link]

-

Biblio. (n.d.). FULL PAPER Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. [Link]

-

ResearchGate. (n.d.). Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate a. [Link]

-

PubMed Central. (n.d.). Unexpected ortho-Heck Reaction under the Catellani Conditions. [Link]

-

Asian Journal of Chemistry. (2015). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6. –-[bmim][PF6] for Heck Coupling Reaction. [Link]

-

ResearchGate. (n.d.). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. [Link]

-

ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. [Link]

-

PubMed Central. (n.d.). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. [Link]

-

ResearchGate. (n.d.). Coupling of various iodoarenes with n-butyl acrylate or styrene using Pd catalyst. [Link]

-

ResearchGate. (n.d.). Which type of base is generally used in Heck Coupling and why?. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

PubMed Central. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. [Link]

-

Organic Chemistry Portal. (2012). Heck Reaction of Baylis-Hillman Adducts with Iodobenzenes Using a Catalytic Amount of Pd/C under Solvent-Free Conditions. [Link]

-

MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

-

ACS Publications. (2022). Palladium-Catalyzed Oxidative Nonclassical Heck Reaction of Arylhydrazines with Allylic Alcohols via C–N Bond Cleavage: Access to β-Arylated Carbonyl Compounds. [Link]

-

MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

-

MDPI. (2018). Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction. [Link]

Sources